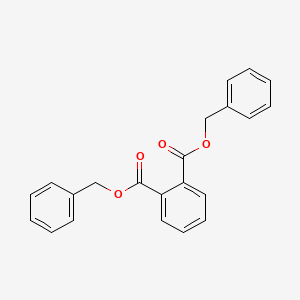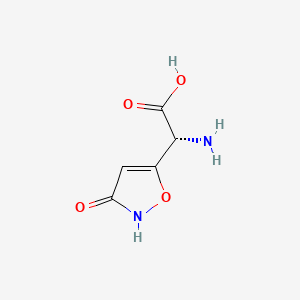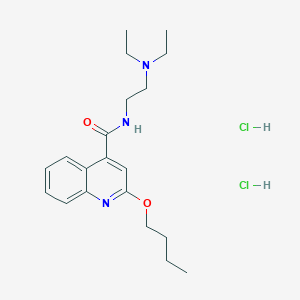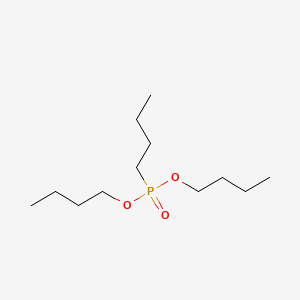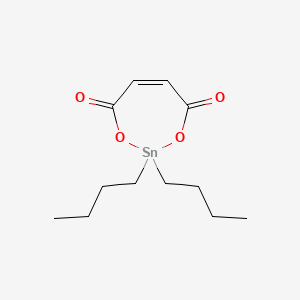
Didesmethyl cariprazine
Overview
Description
Didesmethyl cariprazine is a major active metabolite of cariprazine, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . This compound is known for its long half-life and significant pharmacological activity, contributing to the overall therapeutic effects of cariprazine .
Mechanism of Action
Target of Action
Didesmethyl cariprazine (DDCAR) is a major active metabolite of cariprazine . It primarily targets dopamine D3 and D2 receptors , and serotonin 5-HT1A receptors . The dopamine D3 receptor is particularly significant as DDCAR has a higher selectivity for D3 receptors than cariprazine .
Mode of Action
DDCAR acts as a partial agonist at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors . This means it can act as either a functional agonist or antagonist depending on the surrounding neurotransmitter environment . It also acts as an antagonist at serotonin 5-HT2A receptors .
Biochemical Pathways
The interaction of DDCAR with dopamine and serotonin receptors influences several biochemical pathways. Stimulation of the D3 receptor produces a variety of effects, including negative symptom control in schizophrenia, cognitive symptom control, inhibition of locomotor activity, modulation of the self-administration of cocaine, and modulation of the self-stimulation of the ventral tegmental area .
Pharmacokinetics
DDCAR is metabolized by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, by cytochrome P450 2D6 (CYP2D6) . It has a long elimination half-life, ranging from 2 to 3 weeks . This long half-life contributes to the steady-state exposure of cariprazine, which is achieved in approximately 3 weeks .
Result of Action
The action of DDCAR results in the control of both positive and negative symptoms of schizophrenia . It has been found to be effective in the treatment of bipolar disorder and depression . Additionally, DDCAR has been found to be safe and well-tolerated with minimal side effects and a low risk of metabolic syndrome and weight gain .
Biochemical Analysis
Biochemical Properties
Didesmethyl cariprazine interacts with several enzymes and proteins, primarily dopamine D3 receptors, D2-like dopamine receptors, and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, meaning it can both activate and inhibit these receptors depending on the cellular context .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can increase striatal dopamine and reduce cortical serotonin turnover .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds with high affinity to D3 and D2-like dopamine receptors and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, which means it can both activate and inhibit these receptors depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After administration, it reaches peak plasma concentration within 3–6 hours . The compound is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2D6 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 . The details of any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didesmethyl cariprazine is synthesized through the metabolic pathway of cariprazine. Cariprazine undergoes biotransformation primarily via cytochrome P450 3A4 (CYP3A4) and to a lesser extent by cytochrome P450 2D6 (CYP2D6) enzymes . The process involves two main steps: the first step converts cariprazine to desmethyl cariprazine, and the second step further metabolizes desmethyl cariprazine to this compound .
Industrial Production Methods
Industrial production of this compound involves the synthesis of cariprazine followed by its metabolic conversion. The synthesis of cariprazine itself involves multiple steps, including the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with various reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Didesmethyl cariprazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Didesmethyl cariprazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Desmethyl cariprazine: Another major metabolite of cariprazine with similar pharmacological properties.
Aripiprazole: A dopamine D2 receptor partial agonist used as an antipsychotic.
Brexpiprazole: Similar to aripiprazole, with partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors.
Uniqueness
Didesmethyl cariprazine is unique due to its higher selectivity for dopamine D3 receptors compared to other similar compounds . This selectivity is believed to contribute to its efficacy in treating negative symptoms and cognitive impairments associated with psychiatric disorders .
Properties
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




